molecular formula C11H13Cl2N3 B138968 N-pyridin-2-yl-benzene-1,4-diamine CAS No. 863221-45-8

N-pyridin-2-yl-benzene-1,4-diamine

Cat. No.: B138968
CAS No.: 863221-45-8
M. Wt: 185.22 g/mol
InChI Key: JZGINJXWZHIMMU-UHFFFAOYSA-N
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Description

N-pyridin-2-yl-benzene-1,4-diamine is an organic compound that features a pyridine ring attached to a benzene ring through an amine linkage. This compound is known for its versatility in forming stable complexes with various metals, making it a valuable ligand in coordination chemistry .

Mechanism of Action

Target of Action

N-pyridin-2-yl-benzene-1,4-diamine is a type of pyridine-based ligand . Ligands are molecules that bind to other (usually larger) molecules, and in this case, the primary targets of this compound are various metal ions . The ability of this compound to form stable complexes with many metals makes it a widely used chelating agent in coordination chemistry .

Mode of Action

The compound interacts with its targets (metal ions) through the formation of coordination bonds . These bonds are formed due to the σ-donor and π-acceptor abilities of the pyridine ligand . The compound adopts a non-planar conformation with an E configuration at the two partially double exo C-N bonds of the 2-pyridyl-amine units .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific metal ions it interacts with. For instance, when complexed with iron, cobalt, and nickel, the compound has been shown to exhibit moderate catalytic activity for ethylene oligomerization .

Pharmacokinetics

Its predicted properties include a boiling point of 6382±500 °C, a density of 1282±006 g/cm3, and a pKa of 427±010 .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific metal ions it interacts with. For example, when complexed with iron, cobalt, and nickel, the compound has been shown to exhibit moderate catalytic activity for ethylene oligomerization, with the oligomer products being mainly 1-butene .

Biochemical Analysis

Biochemical Properties

N-pyridin-2-yl-benzene-1,4-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with iron, cobalt, and nickel complexes, forming stable coordination compounds . These interactions are crucial for its role in catalysis and other biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of enzymes involved in DNA synthesis and repair, leading to changes in gene expression and cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, potentially altering cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form coordination complexes with metal ions, which can inhibit or activate specific enzymes . These interactions can lead to changes in the activity of enzymes involved in critical biochemical pathways, ultimately affecting gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, depending on its stability and degradation rate.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function, while at high doses, it may exhibit toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s activity changes significantly at certain dosage levels . High doses of this compound can lead to toxicity, affecting cellular metabolism and function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in key metabolic processes, such as DNA synthesis and repair . These interactions can lead to changes in metabolite levels and overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns are crucial for its role in biochemical processes, as they determine the sites of its activity and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-pyridin-2-yl-benzene-1,4-diamine can be synthesized through a one-step reaction involving 4,4’-bipyridine and 1,4-dibromobenzene. The reaction typically occurs under an inert atmosphere, using solvents such as dimethylformamide or chlorinated hydrocarbons . The reaction conditions are generally mild, ensuring high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-pyridin-2-yl-benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted products depending on the reagents used .

Scientific Research Applications

N-pyridin-2-yl-benzene-1,4-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-pyridin-2-yl-benzene-1,4-diamine is unique due to its specific arrangement of pyridine and benzene rings, which provides distinct electronic properties and coordination capabilities. This makes it particularly effective in forming stable metal complexes and useful in various applications .

Properties

IUPAC Name

4-N-pyridin-2-ylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGDUYPRRWGWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438866
Record name N-pyridin-2-yl-benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863221-45-8, 192217-97-3
Record name N-pyridin-2-yl-benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-(pyridin-2-yl)benzene-1,4-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (4-nitro-phenyl)-pyridin-2-yl-amine (280 mg, 1.3 mmol) in ethyl acetate (10 ml) was added stannous chloride dihydrate (1.17 g, 5.2 mmol) and stirred overnight at room temperature. The reaction mixture was diluted with ethyl acetate and washed with 10% sodium hydroxide solution. The organic layer was separated, washed with brine, dried and evaporated to dryness. Purification by column chromatography using ethyl acetate/hexane (2:3) yielded N-pyridin-2-yl-benzene-1,4-diamine (80 mg, 33%).
Quantity
280 mg
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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